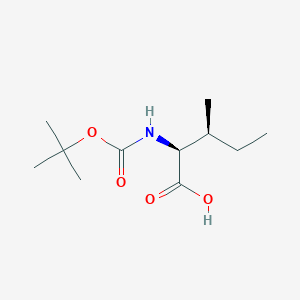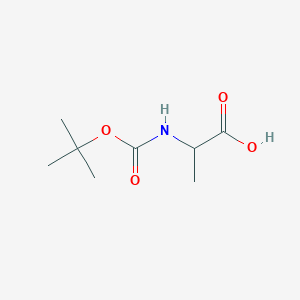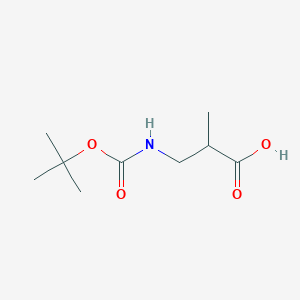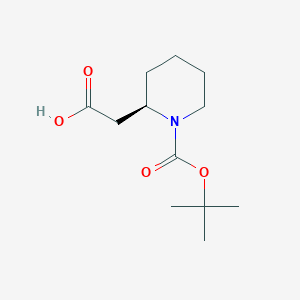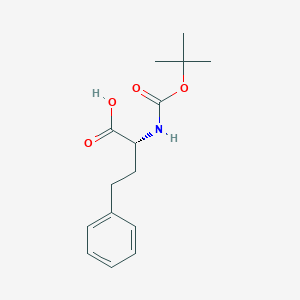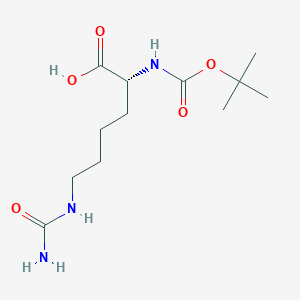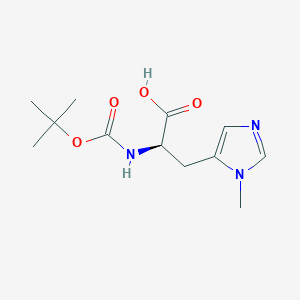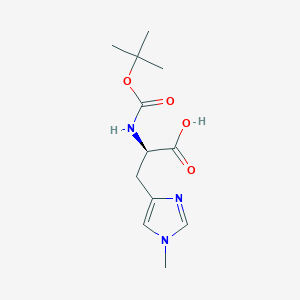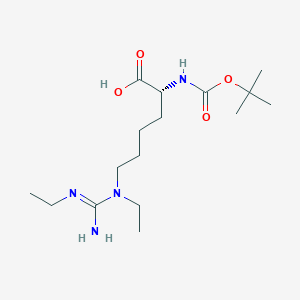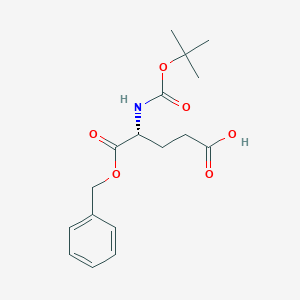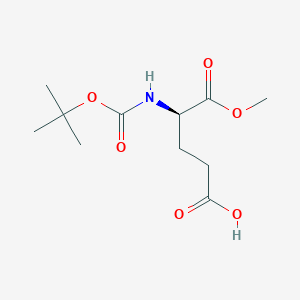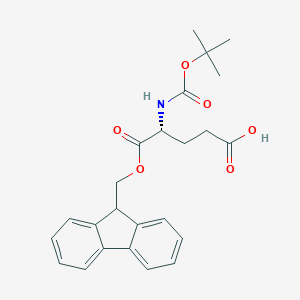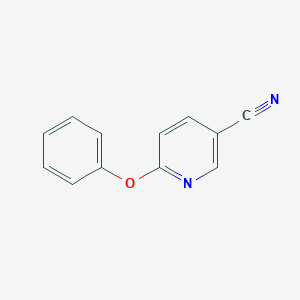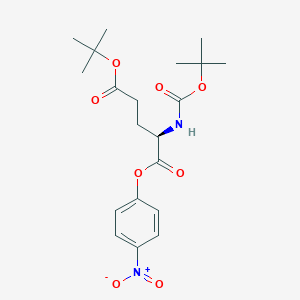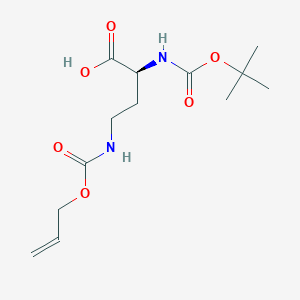
Boc-Dab(Aloc)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-Dab(Aloc)-OH is a chemical compound with the molecular formula C13H22N2O6 . It is used as a starting material for the synthesis of various compounds with potential pharmacological activities .
Synthesis Analysis
Boc-Dab(Aloc)-OH is synthesized through a process involving the selective cleavage of the Allyl and Allyloxycarbonyl Groups through Palladium-Catalyzed Hydrostannolysis with Tributyltin Hydride . This process is applied to the selective protection-deprotection of amino acid derivatives and in peptide synthesis .
Molecular Structure Analysis
The molecular structure of Boc-Dab(Aloc)-OH consists of 13 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 6 oxygen atoms . The exact mass of the molecule is 302.14778643 g/mol .
Chemical Reactions Analysis
Boc-Dab(Aloc)-OH is involved in various chemical reactions. For instance, it is used in the synthesis of N-alpha-t-Butyloxycarbonyl-N-gamma-allyloxycarbonyl-L-2,4-diaminobutyric acid dicyclohexylamine .
Physical And Chemical Properties Analysis
Boc-Dab(Aloc)-OH has a molecular weight of 302.32 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 6 . It also has a Rotatable Bond Count of 10 .
Wissenschaftliche Forschungsanwendungen
Synthesis of Orthogonally Protected Amino Acids
Boc-Dab(Aloc)-OH is instrumental in the synthesis of orthogonally protected amino acids, such as α-2,3-diaminopropionic acid and 2,4-diaminobutanoic acid, starting from Fmoc-Asp/Glu. This process involves the formation of Fmoc-Asp/Glu-5-oxazolidinone acids, conversion to acyl azides, Curtius rearrangement, and hydrolysis, showcasing its role in preparing complex amino acid derivatives for peptide synthesis (Rao, Tantry, & Babu, 2006).
Facilitating Peptide Synthesis
In peptide synthesis, Boc-Dab(Aloc)-OH has been utilized to achieve high yields in the synthesis of Nα-protected-L-α,γ-diaminobutyric acids. The Hofmann rearrangement of Nα-Boc-L-Gln-OH mediated by a polymer-supported hypervalent iodine reagent in water is a notable example, highlighting its efficiency in generating key peptide components with enhanced solubility and bioavailability for medical and biochemical applications (Yamada, Urakawa, Oku, & Katakai, 2004).
Application in Cancer Research
One interesting application of Boc-Dab(Aloc)-OH derivatives is in the development of new esters of betulin for the treatment of epidermoid squamous carcinoma. These derivatives demonstrate specific anticancer roles and enhanced solubility, facilitating transport through the cell membrane and showing significant cytotoxicity in cancer cell lines. This highlights the potential of Boc-Dab(Aloc)-OH in the synthesis of novel therapeutic agents (Drąg-Zalesińska et al., 2015).
Development of New Materials
Beyond biomedical applications, derivatives of Boc-Dab(Aloc)-OH have been explored in materials science. For example, the synthesis of synthetic aluminoborate frameworks incorporating multicomponent cadmium-amine complexes showcases the compound's role in tailoring materials with specific physical properties, such as photoluminescence and structural configurations for potential use in catalysis, adsorption, and as sensors (Cheng et al., 2022).
Eigenschaften
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(prop-2-enoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O6/c1-5-8-20-11(18)14-7-6-9(10(16)17)15-12(19)21-13(2,3)4/h5,9H,1,6-8H2,2-4H3,(H,14,18)(H,15,19)(H,16,17)/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHHMBPTDNIRIB-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCNC(=O)OCC=C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCNC(=O)OCC=C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427330 |
Source


|
| Record name | Nalpha-Boc-Ngamma-allyloxycarbonyl-L-2,4-diaminobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Dab(Aloc)-OH | |
CAS RN |
171820-73-8 |
Source


|
| Record name | Nalpha-Boc-Ngamma-allyloxycarbonyl-L-2,4-diaminobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

